Giovanni Ribaudo,
Tiziano Vendrame,
Sergio Bova
PMID: 28025893
DOI:
10.1080/14786419.2016.1269101
Abstract
While osajin and pomiferin are known for their anticancer, antibacterial and antidiabetic properties, scandenone and auriculasin have been proposed as anti-inflammatory and antinociceptive agents. Curiously, these two couples of molecules are, from a chemical point of view, structural isomers which can all be extracted from Maclura pomifera. Although previous works described, separately, the isolation in reasonable amounts of the sole osajin/pomiferin couple or of scandenone/auriculasin, we report the extraction and characterization using direct spectral and chromatographical comparison of the four compounds. 2D NMR allowed to unambiguously assign the correct structures to the isomers. The compounds were screened in silico against PDE5 and their interaction pattern with the protein was compared with that of icarisid II, a natural PDE5 inhibitor.
Esra Dilek,
Hüseyin Serkan Erol,
Ahmet Cakir,
Murat Koc,
Mesut Bünyami Halici
PMID: 28338341
DOI:
10.1080/13813455.2017.1303742
Abstract
The aim of this study is to purify carbonic anhydrase I and II isoenzymes from human erythrocyte, isolate two natural products osajin (OSJ) and pomiferin (PMF) from Maclura pomifera fruits, and evaluate the in vitro effect of these natural metabolites on these isoenzymes. These natural products may be used as starting points for drug discovery (like drugs used in several therapeutic applications, including antiglaucoma activity). For the purification procedure, the Sepharose-4B-l-tyrosine-sulphonamide affinity chromatography was used. Column chromatography and thin layer chromatography methods were used for isolation of OSJ and PMF from M. pomifera fruits and their chemical structures were elucidated by IR, 1D, and 2D NMR methods. We compared inhibitory effects of these natural products with inhibitory effects of phenolic compounds and found that these products demonstrated average inhibition effects. We thought that this study will give inspiration to scientists interested in this issue.
Hyung-In Moon
PMID: 25632468
DOI:
Abstract
The present study evaluated the antidiabetic effect of osajin and pomiferin from the osajin orange in normal and streptozotocin-induced diabetic rats. Pomiferin in the streptozotocin-induced diabetic effects showed significant hypoglycemic activity for 14 days significantly decreased the serum glucose, triglyceride while it increased the serum insulin in diabetic rats but not in normal rats (p < 0.05; at doses of 100 and 300 mg/kg for 14 days). Pomiferin showed potential in anti-diabetic effects compared to osajin. It also has no effects on C-peptide (ECLIA). Further structure-activity relationships of aromatic position 3 on ring B from osajin and pomiferin will be reported in due course.
Giovanni Ribaudo,
Mario Angelo Pagano,
Valeria Pavan,
Marco Redaelli,
Maira Zorzan,
Raffaele Pezzani,
Carla Mucignat-Caretta,
Tiziano Vendrame,
Sergio Bova,
Giuseppe Zagotto
PMID: 26136059
DOI:
10.1016/j.fitote.2015.06.020
Abstract
Natural (iso)flavonoids have been recently reported to inhibit cyclic nucleotide phosphodiesterases (PDEs) and induce vasorelaxation, albeit the results described in the literature are discordant. The cGMP-selective isoform PDE-5A, in particular, represents the target of sildenafil and its analogues in the treatment of erectile dysfunction (ED) and pulmonary hypertension by promoting relaxation in vascular smooth muscle through the activation of the NO/cGMP pathway. We undertook this study to verify if osajin and pomiferin, two natural prenylated isoflavones and major constituents of Maclura pomifera extracts previously investigated for their anticancer, antibacterial and antidiabetic properties, show inhibitory activity on PDE-5A. These two isoflavones were isolated from the plant extracts and then synthetically modified to obtain a set of semi-synthetic derivatives with slight and focused modifications on the natural scaffold. The compounds were at first screened against PDE-5A in vitro and, based on the encouraging results, further tested for their relaxant effect on isolated rat artery rings. Computational docking studies were also carried out to explore the mode of interaction with the target protein. The obtained data were compared to the behaviour of the well-known PDE-5A inhibitor sildenafil. Our results demonstrate that semi-synthetic derivatives of osajin and pomiferin show an inhibitory effect on the isolated enzyme that, for some of the compounds, is accompanied by a vasorelaxant activity. Based on our findings, we propose the here described isoflavones as potential lead compounds for the development, starting from natural scaffolds, of a new class of PDE-5A inhibitors with vasorelaxant properties.
Ján Vančo,
Zdeněk Trávníček,
Jan Hošek,
Tomáš Malina,
Zdeněk Dvořák
PMID: 34299247
DOI:
10.3390/ijms22147626
Abstract
A series of new heteroleptic copper(II) complexes of the composition [Cu(L)(bpy)]NO
·2MeOH (
), [Cu(L)(dimebpy)]NO
·2H
O (
), [Cu(L)(phen)]NO
·2MeOH (
), [Cu(L)(bphen)]NO
·MeOH (
), [Cu(L)(dppz)]NO
·MeOH (
) was prepared, where HL = 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-ene-1-yl)-4
,8
-benzo[1,2-
:3,4-
']dipyran-4-one, (pomiferin) and bpy = 2,2'-bipyridine, dimebpy = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, bphen = 4,7-diphenyl-1,10-phenanthroline, and dppz = dipyrido[3,2-
:2',3'-
]phenazine. The complexes were characterized using elemental analysis, infrared and U
is spectroscopies, mass spectrometry, thermal analysis and conductivity measurements. The in vitro cytotoxicity, screened against eight human cancer cell lines (breast adenocarcinoma (MCF-7), osteosarcoma (HOS), lung adenocarcinoma (A549), prostate adenocarcinoma (PC-3), ovarian carcinoma (A2780), cisplatin-resistant ovarian carcinoma (A2780R), colorectal adenocarcinoma (Caco-2) and monocytic leukemia (THP-1), revealed the complexes as effective antiproliferative agents, with the IC
values of 2.2-13.0 μM for the best performing complexes 3 and 5. All the complexes 1-5 showed the best activity against the A2780R cells (IC
= 2.2-6.6 μM), and moreover, the complexes demonstrated relatively low toxicity on healthy human hepatocytes, with IC
> 100 μM. The complexes were evaluated by the Annexin V/propidium iodide apoptosis assay, induction of cell cycle modifications in A2780 cells, production of reactive oxygen species (ROS), perturbation of mitochondrial membrane potential, inhibition of apoptosis and inflammation-related signaling pathways (NF-κB/AP-1 activity, NF-κB translocation, TNF-α secretion), and tested for nuclease mimicking activity. The obtained results revealed the corresponding complexes to be effective antiproliferative and anti-inflammatory agents.
James V Gruber,
Robert Holtz,
Stephen K Sikkink,
Desmond J Tobin
PMID: 24513505
DOI:
10.1016/j.fitote.2014.01.023
Abstract
Pomiferin is a unique, prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). The molecule typically is isolated with a small amount of a molecule called Osajin which is structurally similar to Pomiferin but lacks an aromatic hydroxyl group. As a consequence, Osajin has been shown to be a less effective antioxidant than Pomiferin. In vitro studies on Normal Human Dermal Fibroblasts demonstrate that Pomiferin is a potent extracellular matrix protein stimulant, showing increases in collagen, elastin and fibrillin expression comparable or superior to equivalent concentrations of retinol. Ex vivo hair follicle assays demonstrate comparable effects on expression of collagen and elastin at Pomiferin concentrations in the range of 0.05-5 ppm. Taken together, the results from the two assays conducted on different models indicate that Pomiferin may be a very interesting ingredient for topical skin and scalp treatments where modulation of the expression of extracellular matrix proteins is important.
Jan Hošek,
Alice Toniolo,
Ondřej Neuwirth,
Chiara Bolego
PMID: 23947936
DOI:
10.1021/np400242e
Abstract
In this study, four prenylated and geranylated flavonoids, cudraflavone B (1), pomiferin (2), osajin (3), and diplacone (4), were tested for their antioxidant and anti-inflammatory effects and to identify any potential relationships between chemical structure and antioxidant or anti-inflammatory properties. The selected flavonoids were examined in cell-free models to prove their ability to scavenge superoxide radicals, hydrogen peroxide, and hypochlorous acid. Further, the ability of the flavonoids to influence the formation of reactive oxygen species in the murine macrophage cell line J774.A1 was tested in the presence and absence of lipopolysaccharide (LPS). The ability of flavonoids to inhibit LPS-induced IκB-α degradation and COX-2 expression was used as a model for the inflammatory response. The present results indicated that the antioxidant activity was dependent on the chemical structure, where the catechol moiety is especially crucial for this effect. The most potent antioxidant activities in cell-free models were observed for diplacone (4), whereas cudraflavone B (1) and osajin (3) showed a pro-oxidant effect in J774.A1 cells. All flavonoids tested were able to inhibit IκB-α degradation, but only diplacone (4) also down-regulated COX-2 expression.
Raymond Yang,
Heather Hanwell,
Jing Zhang,
Rong Tsao,
Kelly Anne Meckling
PMID: 22087557
DOI:
10.1021/jf202898g
Abstract
Pomiferin and osajin are prenylated isoflavones from Osage orange fruit that both have potent antioxidant activity in a variety of assays. Pomiferin, in particular, has strong activity against the superoxide anion in a photochemiluminescence (PCL) assay system. In vitro, pomiferin, but not osajin, demonstrated selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 (IC(50) = 5.2 μM) with limited toxicity toward nontumorigenic breast epithelial cells (MCF-10A). The differential sensitivity of normal and tumorigenic cells to the antiproliferative action of pomiferin was examined further by using cDNA microarrays. With a stringent cutoff of p < 0.01, a total of 94 genes were significantly differentially expressed between MCF-7 and MCF-10A cells; 80 up-regulated and 14 down-regulated when cells were exposed to 5 μM pomiferin for 24 h. Fold changes by microarray analysis were confirmed using RT-qPCR, and the most significant changes were found with genes related to antioxidant enzymes. Genes involved in mitotic inhibition and apoptotic regulations were also found to be up-regulated. Pomiferin is therefore a good anticancer candidate agent that may be useful either alone or in combination with other therapeutic agents and, because of its selectivity toward tumor cells, likely to have fewer side effects that classic chemotherapy drugs.
Ketur Darji,
Cristina Miglis,
Ashley Wardlow,
Ehab A Abourashed
PMID: 23772950
DOI:
10.1021/jf400954m
Abstract
The fruit of the Maclura pomifera tree is a sustainable source for the pharmacologically interesting isoflavones, osajin and pomiferin. A reversed-phase HPLC method was developed to identify osage orange samples with high isoflavone content and to determine the optimum conditions for sample preparation. Analytical run time was 8 min at a flow rate of 1 mL/min using a gradient of acetonitrile in H2O (0.1% formic acid) and UV peak detection at 274 nm. The method was validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ). The method was applied to determine the levels of osajin and pomiferin in extracts prepared from different samples of osage orange growing in the Midwest and southern United States. Results demonstrated the effect of different variables, such as sample preparation, geographical location, and growth stage, on the levels of osajin and pomiferin in analyzed samples.
Dan Zhao,
Chengyun Yao,
Xiaobing Chen,
Hongping Xia,
Li Zhang,
Huixiang Liu,
Xiaochun Jiang,
Yi Dai,
Jun Liu
PMID: 23929619
DOI:
10.1007/s11064-013-1119-8
Abstract
Glioma is the most common primary intracranial tumour. Recently, growing evidence showed that glioma possesses stem-like cells, which are thought to be chemo- and radio-resistant and believed to contribute to the poor clinical outcomes of these tumours. In this study, we found that stem-like glioma cells (CD133+) were significantly increased in neurosphere cells, which are highly invasive and resistant to multiple chemotherapeutic agents. From our natural products library, we screened 48 natural products and found one compound, Pomiferin, which was of particular interest. Our results showed that Pomiferin could inhibit cell viability, CD133+ cell population, sphere formation, and invasion ability of glioma neurosphere cells. We also found that multiple stemness-associated genes (BIM1, Nestin, and Nanog) were down-regulated by Pomiferin treatment of glioma neurosphere cells. Taken together, our results suggest that Pomiferin could kill the cancer stem-like cells in glioma and may serve as a potential therapeutic agent in the future.